3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride
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Overview
Description
3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride typically involves the reaction of 2-methyl-2-phenylpropanal with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.
Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride: Similar structure but with a ketone group instead of an aldehyde.
3-(Dimethylamino)-2-methyl-2-phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is unique due to the presence of both a dimethylamino group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)-2-methyl-2-phenylpropanal;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCDCBXPSRTAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C=O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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